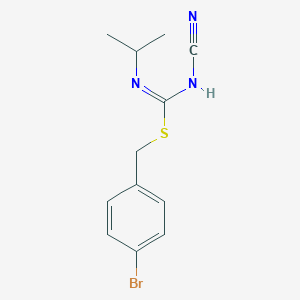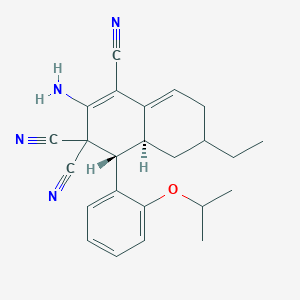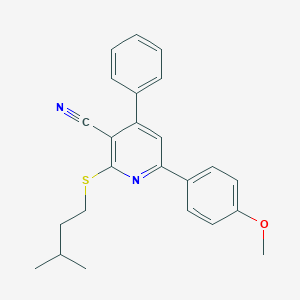
4-bromobenzyl N'-cyano-N-isopropylimidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromobenzyl N’-cyano-N-isopropylimidothiocarbamate is a chemical compound with the molecular formula C12H14BrN3S and a molecular weight of 312.23 g/mol . This compound is known for its unique structure, which includes a bromobenzyl group, a cyano group, and an isopropylimidothiocarbamate moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-bromobenzyl N’-cyano-N-isopropylimidothiocarbamate typically involves the reaction of 4-bromobenzyl chloride with N’-cyano-N-isopropylimidothiocarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-bromobenzyl N’-cyano-N-isopropylimidothiocarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromobenzyl N’-cyano-N-isopropylimidothiocarbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-bromobenzyl N’-cyano-N-isopropylimidothiocarbamate involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues. The isopropylimidothiocarbamate moiety can interact with metal ions or other cofactors, modulating the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 4-bromobenzyl N’-cyano-N-isopropylimidothiocarbamate include:
4-chlorobenzyl N’-cyano-N-isopropylimidothiocarbamate: This compound has a chlorine atom instead of a bromine atom in the benzyl group. It exhibits similar chemical properties but may have different reactivity and biological activity.
4-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate: This compound has a fluorine atom in the benzyl group. It is more electronegative and may have different interactions with biological targets.
4-methylbenzyl N’-cyano-N-isopropylimidothiocarbamate: This compound has a methyl group in the benzyl group. It is less reactive than the bromine-containing compound but may have different solubility and stability properties.
The uniqueness of 4-bromobenzyl N’-cyano-N-isopropylimidothiocarbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
445385-87-5 |
|---|---|
Molecular Formula |
C12H14BrN3S |
Molecular Weight |
312.23g/mol |
IUPAC Name |
(4-bromophenyl)methyl N-cyano-N'-propan-2-ylcarbamimidothioate |
InChI |
InChI=1S/C12H14BrN3S/c1-9(2)16-12(15-8-14)17-7-10-3-5-11(13)6-4-10/h3-6,9H,7H2,1-2H3,(H,15,16) |
InChI Key |
GGOSFVJZLMOKOI-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(NC#N)SCC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)N=C(NC#N)SCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B460372.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460373.png)
![6-tert-butyl-2-[(2-oxopropyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B460376.png)
![methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460377.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460378.png)
![6-Methyl-2-(pentylsulfanyl)-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B460380.png)
![6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B460381.png)
![2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B460382.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B460383.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460384.png)
![2-[(2-oxopropyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460385.png)

![2-[(2-phenoxyethyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460389.png)
